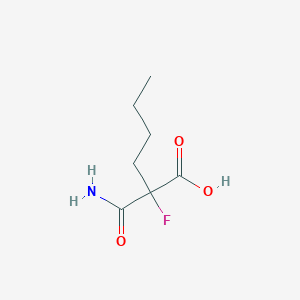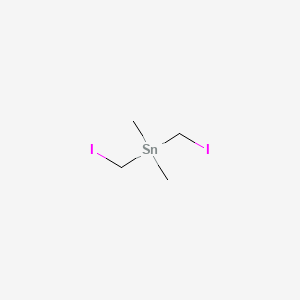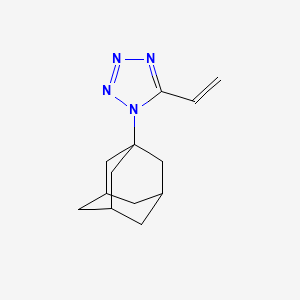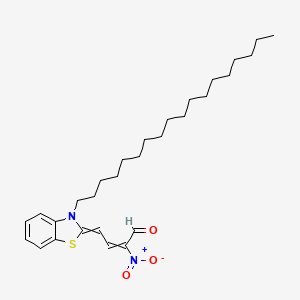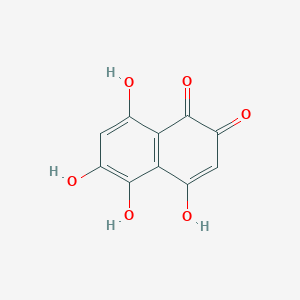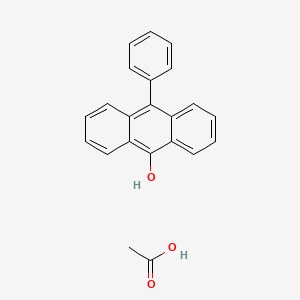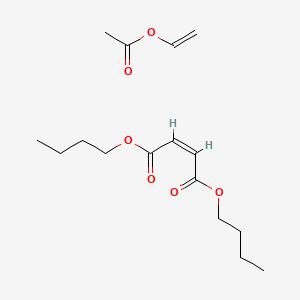
dibutyl (Z)-but-2-enedioate;ethenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is a compound that combines the properties of dibutyl esters and vinyl acetate. Dibutyl esters are commonly used as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability. Vinyl acetate is a key monomer in the production of polyvinyl acetate and polyvinyl alcohol, which are used in adhesives, coatings, and various other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of maleic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization.
Vinyl acetate is produced by the reaction of ethylene with acetic acid in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes, often using continuous reactors to ensure consistent product quality and high efficiency. The production of vinyl acetate on an industrial scale is typically carried out in large reactors with precise control of temperature, pressure, and catalyst concentration to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and butanol.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in the formation of saturated esters.
Vinyl acetate can undergo:
Polymerization: Vinyl acetate can be polymerized to form polyvinyl acetate, which is used in adhesives and coatings.
Transesterification: This reaction involves the exchange of ester groups between vinyl acetate and alcohols, resulting in the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Hydrolysis: Maleic acid and butanol.
Oxidation: Maleic anhydride.
Reduction: Saturated esters.
Applications De Recherche Scientifique
Dibutyl (Z)-but-2-enedioate and vinyl acetate have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their effects on biological systems, including their potential as plasticizers in biomedical applications.
Medicine: Investigated for their potential use in drug delivery systems and as components in medical devices.
Industry: Used in the production of adhesives, coatings, and plasticizers for various industrial applications.
Mécanisme D'action
The mechanism of action of dibutyl (Z)-but-2-enedioate involves its interaction with biological membranes and proteins, altering their structure and function. The compound can integrate into lipid bilayers, increasing membrane fluidity and permeability. It can also interact with proteins, affecting their conformation and activity.
Vinyl acetate exerts its effects primarily through polymerization, forming polyvinyl acetate, which has adhesive and film-forming properties. The polymer can interact with various substrates, forming strong bonds and providing protective coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Diethyl phthalate: A plasticizer with shorter alkyl chains, resulting in different physical properties.
Vinyl chloride: A monomer used in the production of polyvinyl chloride (PVC), with different polymerization behavior compared to vinyl acetate.
Uniqueness
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is unique in its combination of ester and vinyl acetate functionalities, providing a versatile compound with applications in both plasticization and polymerization. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
25035-90-9 |
|---|---|
Formule moléculaire |
C16H26O6 |
Poids moléculaire |
314.37 g/mol |
Nom IUPAC |
dibutyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C12H20O4.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b8-7-; |
Clé InChI |
VPSZKCCWOGZNLS-CFYXSCKTSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C |
SMILES canonique |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C |
Description physique |
Liquid |
Numéros CAS associés |
25035-90-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


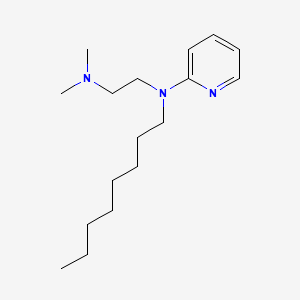
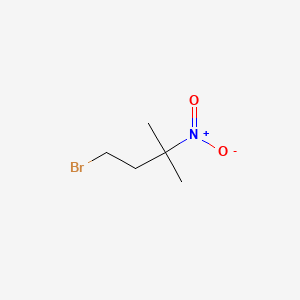
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)
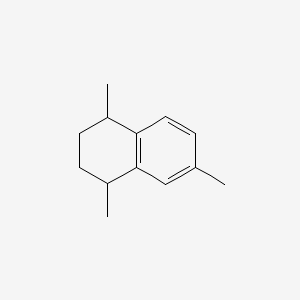
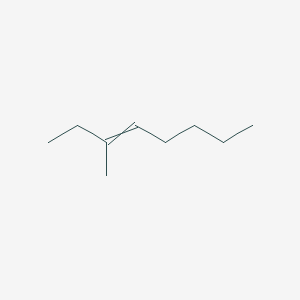
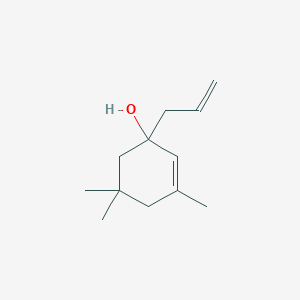
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
